
N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride
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Overview
Description
N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride is a chiral compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structural features, which include a cyclopropylaminomethyl group and a fluoropyrrolidine ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced using fluorinating agents under controlled conditions to ensure regioselectivity.
Attachment of the Cyclopropylaminomethyl Group: This step involves the reaction of the intermediate with cyclopropylamine, followed by purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-1-((benzyloxy)carbonyl)-4-ethylpyrrolidine-3-carboxylic acid dicyclohexylamine salt: This compound shares structural similarities with N-(((3R,4S)-4-Fluoropyrrolidin-3-yl)methyl)cyclopropanamine dihydrochloride, particularly in the pyrrolidine ring and chiral centers.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another compound with a complex heterocyclic structure, used in various pharmacological applications.
Uniqueness
This compound is unique due to its specific combination of a cyclopropylaminomethyl group and a fluoropyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C8H17Cl2FN2 |
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Molecular Weight |
231.14 g/mol |
IUPAC Name |
N-[[(3R,4S)-4-fluoropyrrolidin-3-yl]methyl]cyclopropanamine;dihydrochloride |
InChI |
InChI=1S/C8H15FN2.2ClH/c9-8-5-10-3-6(8)4-11-7-1-2-7;;/h6-8,10-11H,1-5H2;2*1H/t6-,8-;;/m1../s1 |
InChI Key |
WCCHCPXGHNZVNV-QGTMZHJHSA-N |
Isomeric SMILES |
C1CC1NC[C@H]2CNC[C@H]2F.Cl.Cl |
Canonical SMILES |
C1CC1NCC2CNCC2F.Cl.Cl |
Origin of Product |
United States |
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